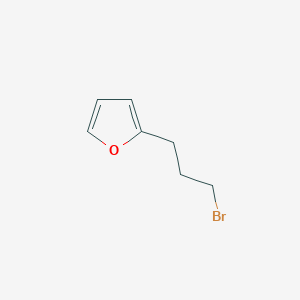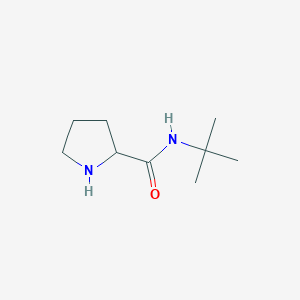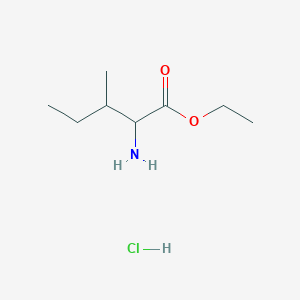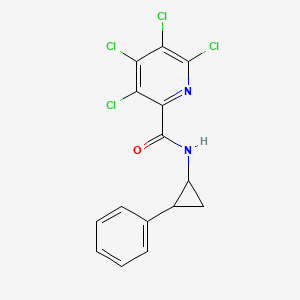![molecular formula C16H24N2O3S B2797347 N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 2411178-47-5](/img/structure/B2797347.png)
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is an organic compound characterized by its complex molecular structure, which includes elements of dioxolane and thiazole
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, a multi-step synthetic route is typically employed. The process usually begins with the preparation of the dioxolane and thiazole intermediates, followed by their coupling through amide bond formation. Key steps may include:
Dioxolane Synthesis: : Starting from 2,2-dimethyl-1,3-propanediol, reaction with acetone under acidic conditions to form 2,2-dimethyl-1,3-dioxolane.
Thiazole Synthesis: : Utilizing a precursor such as 2,4-dimethylthiazole, modifying it via alkylation or acylation.
Amide Coupling: : The final step involves coupling the dioxolane and thiazole intermediates via a prop-2-enamide linkage, often employing reagents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound involves scaling up the lab-scale synthetic route, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow processes and automated synthesis may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Converts to corresponding oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduces to amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Undergoes nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids, acetic acid.
Reduction: : Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.
Substitution: : Amines, thiols, base (such as sodium hydroxide).
Major Products
The primary products formed depend on the reaction type. For example, oxidation yields oxides, reduction forms alcohols or amines, and substitution produces various derivatives depending on the nucleophile used.
科学研究应用
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide finds applications in numerous scientific fields:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic molecules. Its unique structure provides a scaffold for developing new chemical entities.
Biology: : Studied for its potential biological activity, such as antimicrobial, antifungal, or anti-inflammatory properties. It serves as a tool for exploring biochemical pathways.
Medicine: : Investigated for pharmaceutical development, particularly in designing drugs with specific molecular targets.
Industry: : Applied in the production of specialty chemicals, agrochemicals, or materials with enhanced properties.
作用机制
The compound exerts its effects through its interaction with specific molecular targets. The mechanism of action typically involves:
Molecular Binding: : Binding to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: : Modulating biochemical pathways, such as inhibiting enzyme activity or interfering with signal transduction pathways.
相似化合物的比较
Uniqueness
N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide stands out due to its combination of dioxolane and thiazole moieties, which confer unique chemical and biological properties.
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-based Compounds: : Compounds with similar dioxolane structures but differing substituents.
Thiazole-based Compounds: : Other molecules containing the thiazole ring, such as 2,4-dimethylthiazole derivatives.
Its uniqueness lies in the synergy of these structural components, which enhances its potential for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Hope it’s got what you need!
属性
IUPAC Name |
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-7-15(19)18(8-14-10(2)17-12(4)22-14)11(3)13-9-20-16(5,6)21-13/h7,11,13H,1,8-9H2,2-6H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDXFDEOIBFSC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN(C(C)C2COC(O2)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)CN([C@@H](C)[C@H]2COC(O2)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dimethoxyphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one](/img/structure/B2797264.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B2797268.png)
![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)
![4-(benzylsulfanyl)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)


![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2797278.png)
![3-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2797279.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/new.no-structure.jpg)
![6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2797281.png)
triazin-4-one](/img/structure/B2797285.png)

